

# Application Notes and Protocols: Utilizing AZ1366 in Orthotopic NSCLC Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. While targeted therapies, such as epidermal growth factor receptor (EGFR) inhibitors, have significantly improved outcomes for patients with specific mutations, the development of resistance is a major clinical challenge.[1][2][3] Emerging evidence points to the activation of alternative signaling pathways, including the canonical Wnt/ $\beta$ -catenin pathway, as a key mechanism of resistance to EGFR inhibition.[2][4]

**AZ1366** is a potent and specific small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[5] Tankyrases are key components of the destruction complex that targets  $\beta$ -catenin for degradation. By inhibiting tankyrases, **AZ1366** stabilizes Axin, a crucial scaffold protein in the  $\beta$ -catenin destruction complex, leading to the suppression of Wnt/ $\beta$ -catenin signaling.[4][5] This application note provides a detailed overview and protocols for the use of **AZ1366** in preclinical orthotopic NSCLC mouse models, particularly in combination with EGFR inhibitors, to overcome therapeutic resistance.

## Mechanism of Action of AZ1366 in NSCLC

**AZ1366** functions by inhibiting tankyrase, which in turn modulates the canonical Wnt signaling pathway.[1][2][3] In NSCLC cells with EGFR mutations that have developed resistance to EGFR inhibitors, the Wnt pathway can become activated, promoting cell survival and





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proliferation.[2] **AZ1366**'s inhibition of tankyrase leads to the stabilization of Axin-1, a key component of the  $\beta$ -catenin destruction complex. This enhanced complex activity results in increased phosphorylation and subsequent degradation of  $\beta$ -catenin, preventing its translocation to the nucleus and transcription of target genes involved in cell proliferation and survival.[4][5] The co-administration of **AZ1366** with an EGFR inhibitor can therefore synergistically suppress the growth of Wnt-responsive lung cancers.[1][2]



## Canonical Wnt Pathway (Active) Wnt Ligand Frizzled/LRP Dishevelled GSK3β/APC/Axin (Destruction Complex Inactive) inhibition β-catenin (Cytoplasmic) Effect of AZ1366 β-catenin $\beta$ -catenin Degradation (Nuclear) TCF/LEF Tankyrase promotes degradation degradation Axin (Stabilized) Active Destruction Complex

AZ1366 Mechanism of Action in NSCLC

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Caption: Signaling pathway of AZ1366 in NSCLC.



## **Data Presentation**

The following tables summarize representative quantitative data from preclinical studies of **AZ1366** in orthotopic NSCLC mouse models.

Table 1: In Vivo Efficacy of **AZ1366** in Combination with EGFR Inhibitors in Orthotopic NSCLC Models[2]

Treatment Group	Median Survival (days)	Tumor Doubling Time (days)	
Vehicle	28	5.2	
45	8.1		
35	6.5	<u> </u>	
68	12.3	_	
Vehicle	30	6.1	
52	9.8		
38	7.2	_	
75	14.5	_	
Vehicle	25	4.8	
48	9.1		
32	6.0	_	
71	13.7	_	
	Vehicle  45  35  68  Vehicle  52  38  75  Vehicle  48  32	Vehicle       28         45       8.1         35       6.5         68       12.3         Vehicle       30         52       9.8         38       7.2         75       14.5         Vehicle       25         48       9.1         32       6.0	



Table 2: Pharmacodynamic Effects of AZ1366 in Orthotopic HCC4006 Tumors[2]

Treatment Group	Time Point	pERK Inhibition (%)	Axin-1 Stabilization (fold change)
Single Dose	24 hours	85	3.5
72 hours	60	2.1	
168 hours	25	1.2	-

## **Experimental Protocols**

## Protocol 1: Establishment of an Orthotopic NSCLC Mouse Model

This protocol describes the direct intrapulmonary injection of luciferase-tagged human NSCLC cells into immunodeficient mice.[2][6][7]

#### Materials:

- NSCLC cell lines (e.g., HCC4006, H1650, PC9T790M) engineered to express luciferase
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- Trypsin-EDTA
- Phosphate-buffered saline (PBS), sterile
- Trypan blue solution
- Matrigel or similar extracellular matrix gel (optional, can improve tumor take)[7]
- Athymic nude or NOD-SCID mice (6-8 weeks old)
- Anesthetics (e.g., isoflurane, ketamine/xylazine)
- Surgical tools (scissors, forceps, wound clips)



- 28-gauge needles and syringes
- Bioluminescence imaging system (e.g., IVIS)
- D-luciferin

#### Procedure:

- Cell Preparation:
  - Culture luciferase-expressing NSCLC cells in complete growth medium to ~80% confluency.
  - Harvest cells using trypsin-EDTA and neutralize with complete medium.
  - Wash the cell pellet twice with sterile PBS.
  - $\circ$  Resuspend cells in sterile PBS (or a mixture with Matrigel) at a concentration of 1 x 106 cells per 30  $\mu$ L.
  - Perform a trypan blue exclusion assay to ensure >90% cell viability. Keep cells on ice until injection.[6]
- Surgical Procedure:
  - Anesthetize the mouse using a standard approved protocol.
  - Place the mouse in a lateral decubitus position.
  - Make a small skin incision (~3 mm) over the left lateral thorax to expose the rib cage.
  - Carefully insert a 28-gauge needle between the 6th and 7th ribs to a depth of approximately 3-5 mm into the left lung parenchyma.[2][6]
  - Slowly inject 30 μL of the cell suspension (1 x 106 cells).
  - Hold the needle in place for a few seconds before withdrawal to prevent leakage.
  - Close the incision with wound clips.

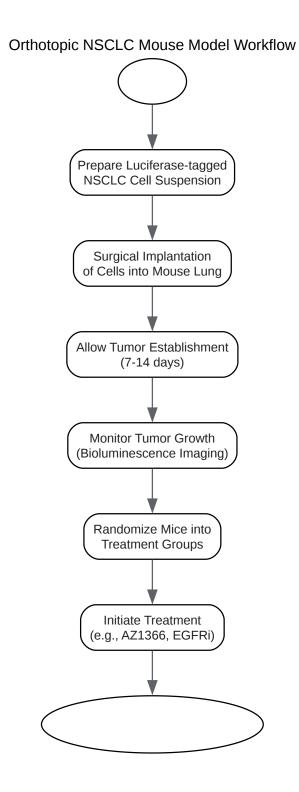
## Methodological & Application





- Administer post-operative analgesics as per institutional guidelines.
- Tumor Growth Monitoring:
  - Allow tumors to establish for approximately 7-14 days.
  - Monitor tumor growth bi-weekly using a bioluminescence imaging system.
  - Anesthetize mice and intraperitoneally inject D-luciferin (150 mg/kg).
  - Acquire images 10-15 minutes post-luciferin injection.
  - Quantify the bioluminescent signal (photons/second) to assess tumor burden.
  - Randomize mice into treatment groups once the tumor burden reaches a predetermined threshold (e.g., 5 x 108 p/s).[2]





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Caption: Experimental workflow for the orthotopic NSCLC mouse model.



## Protocol 2: Administration of AZ1366 and EGFR Inhibitors

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- AZ1366
- EGFR inhibitor (e.g., gefitinib, osimertinib)
- Vehicle (e.g., Methocel E4M)[2]
- · Oral gavage needles

#### Procedure:

- Drug Formulation:
  - Prepare fresh formulations of AZ1366 and the EGFR inhibitor in the appropriate vehicle on each day of dosing.
  - Sonication may be required to achieve a uniform suspension.
- Dosing Regimen:
  - Administer drugs via oral gavage.
  - A typical dosing schedule is once daily for the duration of the study.
  - Example treatment groups:
    - Vehicle control
    - EGFR inhibitor alone (e.g., gefitinib at 6.25 mg/kg)[2]
    - **AZ1366** alone (e.g., 25 mg/kg or 50 mg/kg)[2]
    - Combination of EGFR inhibitor and AZ1366
- Monitoring and Endpoints:



- Continue to monitor tumor burden bi-weekly via bioluminescence imaging.
- Monitor animal health and body weight regularly.
- Primary endpoints may include overall survival and tumor growth inhibition.
- Euthanize mice when they meet pre-defined endpoint criteria (e.g., significant weight loss, respiratory distress, or pre-defined tumor burden).

## **Protocol 3: Pharmacodynamic Analysis**

#### Materials:

- Tumor tissue samples collected at various time points post-treatment
- Protein lysis buffer
- Antibodies for Western blotting (e.g., anti-pERK, anti-Axin-1, anti-β-catenin)
- Secondary antibodies and detection reagents

#### Procedure:

- Tissue Collection and Processing:
  - At specified time points after a single or multiple doses (e.g., 4, 24, 72, 168 hours),
     euthanize a subset of mice from each treatment group.[2]
  - Excise the tumors and snap-freeze in liquid nitrogen or immediately process for protein extraction.
- Western Blotting:
  - Homogenize tumor tissue and extract total protein using a suitable lysis buffer.
  - Quantify protein concentration using a standard assay (e.g., BCA).
  - Perform SDS-PAGE and transfer proteins to a PVDF membrane.



- Probe membranes with primary antibodies against pharmacodynamic markers (e.g., pERK to confirm EGFR inhibition, Axin-1 to confirm tankyrase inhibition).
- Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.
- Quantify band intensity and normalize to a loading control (e.g., GAPDH, β-actin).

### Conclusion

The use of **AZ1366** in orthotopic NSCLC mouse models provides a robust platform for investigating mechanisms of resistance to EGFR inhibitors and for evaluating novel combination therapies. The protocols outlined in this document offer a framework for establishing these models and assessing the in vivo efficacy and pharmacodynamics of **AZ1366**. The synergistic effect observed when combining **AZ1366** with EGFR inhibitors highlights the therapeutic potential of targeting the Wnt/β-catenin pathway to overcome drug resistance in NSCLC.[2] These preclinical findings strongly support the further evaluation of tankyrase inhibitors as a co-treatment strategy for EGFR-driven NSCLC.[1][2][3]

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